beta-Ionylideneacetaldehyde
Overview
Description
Beta-Ionylideneacetaldehyde: is an organic compound that serves as a key intermediate in the synthesis of vitamin A and related compounds such as tretinoin and isotretinoin . It is characterized by its conjugated trans-polyene system, which is crucial for maintaining its chemical stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-ionylideneacetaldehyde typically begins with beta-ionone as the starting material . One common method involves the Reformatsky reaction, where ethyl bromoacetate is condensed with beta-ionone in the presence of zinc to produce beta-ionylideneacetate as a mixture of cis and trans isomers . The trans isomer is then isolated and further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves maintaining the conjugated trans-polyene system throughout the synthesis to ensure the stability and reactivity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-ionylideneacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alkenes and alkanes.
Scientific Research Applications
Beta-ionylideneacetaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of beta-ionylideneacetaldehyde involves its interaction with specific molecular targets and pathways. For example, in the synthesis of vitamin A, it acts as a precursor that undergoes enzymatic transformations to produce the active form of the vitamin . The conjugated trans-polyene system plays a crucial role in its reactivity and stability, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Beta-Ionone: A precursor in the synthesis of beta-ionylideneacetaldehyde.
Vitamin A: A related compound synthesized from this compound.
Tretinoin and Isotretinoin: Derivatives of this compound used in dermatological treatments.
Uniqueness: this compound is unique due to its conjugated trans-polyene system, which imparts stability and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-ANKZSMJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3917-41-7, 1209-68-3 | |
Record name | beta-Ionylideneacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC23977 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .BETA.-IONYLIDENEACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961AU1411R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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